Syndiotacticity Control in Poly(β-butyrolactone)
In a direct comparative study of dialkyltin oxides as initiators for the polymerization of β-D,L-butyrolactone, diethyltin oxide (Et2SnO) and dibutyltin oxide (Bu2SnO) were both able to produce polymer with a maximum of 72% syndiotactic diads. However, this stereoregularity was achieved under different temperature regimes: Bu2SnO required a lower temperature of 50°C, while Et2SnO required a higher temperature of 100°C to reach the same 72% value [1]. This indicates that while the stereochemical outcome can be equivalent, the activation energy for the diethyltin oxide-mediated reaction is higher, providing a different thermal process window.
Bu2SnO: 72% syndiotactic diads at 50 °C
| Evidence Dimension | Polymer Stereoregularity (Syndiotactic Diads, %) |
|---|---|
| Target Compound Data | 72% syndiotactic diads |
| Comparator Or Baseline | Dibutyltin oxide (Bu2SnO): 72% syndiotactic diads |
| Quantified Difference | Equivalent maximum stereochemical control (72%), but achieved at different temperatures (Et2SnO: 100°C; Bu2SnO: 50°C). |
| Conditions | Bulk polymerization of β-D,L-butyrolactone with dialkyltin oxide as initiator; reaction temperature 50-100°C. |
Why This Matters
This evidence is critical for polymer chemists who require precise control over polymer tacticity but have specific thermal constraints in their process; diethyltin oxide offers a higher-temperature route to high syndiotacticity, which may be advantageous for integrating polymerization with other high-temperature steps or for achieving different crystallization kinetics.
- [1] Kricheldorf, H. R.; Lee, S.-R. Polylactones. 41. Polymerizations of β-D,L-Butyrolactone with Dialkyltinoxides as Initiators. Macromolecules 1997, 30 (19), 5693–5697. View Source
